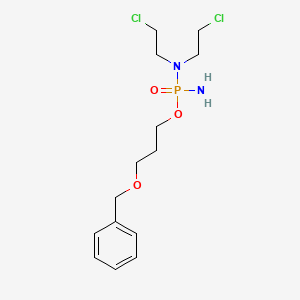

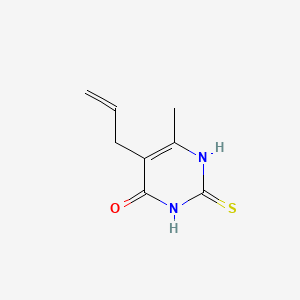

![molecular formula C14H17NO4S B1331800 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid CAS No. 260441-69-8](/img/structure/B1331800.png)

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid is a compound that can be derived from piperidine-4-carboxylic acid by introducing a phenylvinyl sulfonyl group. This modification is likely to alter the compound's physical, chemical, and biological properties, potentially making it useful in various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of related piperidine sulfonyl derivatives has been described in several studies. For instance, the synthesis of N-substituted derivatives of piperidine sulfonyl compounds involves multiple steps, starting with the reaction of benzenesulfonyl chloride with ethyl isonipecotate to yield ethyl 1-(phenylsulfonyl)piperidin-4-carboxylate, which can be further modified to produce various derivatives . Another approach involves the use of polymer-bound precursors for the construction of piperidin-4-one derivatives, which could potentially be adapted for the synthesis of 1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular structure of piperidine sulfonyl derivatives can be characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry . These methods provide information about the molecular framework and functional groups present in the compound. For instance, the stereochemistry of substituted piperidine carboxylic acids has been determined using H NMR and 2D NMR experiments .

Chemical Reactions Analysis

Piperidine sulfonyl derivatives can undergo various chemical reactions, including coupling with amines, electrophiles, and other functional groups to form a wide range of products . The reactivity of the sulfonyl group and the piperidine ring allows for the synthesis of biologically active molecules, as well as the potential for further functionalization.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine sulfonyl derivatives, such as solubility, melting point, and stability, can be influenced by the nature of the substituents attached to the piperidine ring and the sulfonyl group. These properties are crucial for the compound's application in drug development and other fields. The bioavailability and metabolic stability of these compounds can be improved by modifying the molecular structure, as demonstrated by the synthesis of bioavailable sulfone derivatives .

Relevant Case Studies

Several studies have reported the biological activities of piperidine sulfonyl derivatives. For example, some derivatives have shown moderate to potent activity against Gram-negative and Gram-positive bacteria , as well as enzyme inhibition activities against lipoxygenase, acetylcholinesterase, and butyrylcholinesterase . Additionally, certain piperidine sulfonyl compounds have been evaluated as agonists for the human beta(3)-adrenergic receptor and as antagonists for the 5-HT(2A) receptor, demonstrating their potential in therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

- Synthesis of Anticancer Agents : Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids have been synthesized and evaluated as potential anticancer agents. Some derivatives showed promising results compared to doxorubicin, a reference anticancer drug (Rehman et al., 2018).

Enzyme Inhibition for Therapeutic Applications

- Acetylcholinesterase and Butyrylcholinesterase Inhibition : Derivatives of piperidine-4-carboxylic acid have been evaluated for their enzyme inhibition activities, specifically targeting acetylcholinesterase and butyrylcholinesterase, which are relevant for conditions like Alzheimer's disease (Khalid, Rehman, & Abbasi, 2014).

Applications in Bioorganic Chemistry

- Selective Enzyme Inhibitors : Piperidine-4-carboxylic acid derivatives have been synthesized and shown to selectively inhibit tumor necrosis factor-alpha converting enzyme (TACE) and matrix metalloproteinase (MMP) activities. This can be beneficial in therapeutic applications (Venkatesan et al., 2004).

Other Therapeutic Potentials

- Beta(3) Adrenergic Receptor Agonists : Novel phenyl sulfonamides derived from piperidine-4-carboxylic acid have been identified as potent agonists for the human beta(3) adrenergic receptor, which can have implications in treating various metabolic disorders (Hu et al., 2001).

Eigenschaften

IUPAC Name |

1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c16-14(17)13-6-9-15(10-7-13)20(18,19)11-8-12-4-2-1-3-5-12/h1-5,8,11,13H,6-7,9-10H2,(H,16,17)/b11-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAFAILDKFOBJFF-DHZHZOJOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-{[2-Phenylvinyl]sulfonyl}piperidine-4-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid](/img/structure/B1331718.png)

![3-[(3,4-Dichlorophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B1331725.png)

![{[(2-Fluorophenyl)sulfonyl]amino}acetic acid](/img/structure/B1331737.png)

![4,5-Dihydronaphtho[1,2-d]thiazol-2-amine](/img/structure/B1331743.png)

![N-[(4-Fluoro-2-methylphenyl)sulfonyl]glycine](/img/structure/B1331747.png)

![2-amino-7-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1331750.png)

![[5-(4-tert-Butyl-phenyl)-[1,3,4]oxadiazol-2-yl-sulfanyl]-acetic acid](/img/structure/B1331759.png)